![molecular formula C12H8BrN3O3S B5550736 N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide](/img/structure/B5550736.png)
N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Research in the field of organic compounds containing the thiophene and nitrobenzene moieties, such as "N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide", often focuses on synthesizing novel materials with potential applications in pharmaceuticals, materials science, and as intermediates in organic synthesis. These compounds are of interest due to their unique chemical and physical properties, which can be finely tuned through modifications to their molecular structure.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step reactions, starting from basic thiophene and nitrobenzene derivatives. A common approach might involve the formation of a hydrazide from the nitrobenzene derivative, followed by a condensation reaction with a thiophene aldehyde to introduce the thiophene moiety. Reagents and conditions are carefully selected to promote the desired reactions while minimizing side products (Fang, L., 2007).
Molecular Structure Analysis
The molecular structure of compounds like "this compound" can be elucidated using spectroscopic methods such as IR, NMR, and possibly X-ray crystallography. These techniques provide insights into the arrangement of atoms within the molecule and the nature of its chemical bonds. The presence of the nitro and thiophene groups, along with the hydrazide linkage, would influence the electronic distribution and overall molecular geometry of the compound (Zhang, J.-q., et al., 2011).
Scientific Research Applications
Synthesis and Antihypertensive Applications
N'-[(5-bromo-2-thienyl)methylene]-2-nitrobenzohydrazide and related compounds have been explored in the synthesis of various derivatives with potential antihypertensive α-blocking activities. For example, Abdel-Wahab et al. (2008) studied the synthesis of Schiff bases and imides from hydrazide and found that many of these compounds exhibited significant antihypertensive activity with low toxicity (Abdel-Wahab, Mohamed, Amr, & Abdalla, 2008).
Antimicrobial Properties
Lamani et al. (2009) synthesized novel methylene bridged benzisoxazolyl imidazo[2,1-b][1,3,4]thiadiazole derivatives from compounds similar to this compound. These compounds displayed notable antibacterial and antifungal activities (Lamani, Shetty, Kamble, & Khazi, 2009).
Cytotoxicity and Antimicrobial Evaluation
Mutchu et al. (2018) researched the synthesis of oxadiazoles and thiadiazoles from this compound derivatives, revealing that some compounds exhibited significant cytotoxic properties and also demonstrated antibacterial activities (Mutchu, Kotra, Onteddu, Boddapati, & Bollikolla, 2018).
Crystal Structure and Fluorescence Properties
Ji Chang–you (2012) synthesized a compound similar to this compound and studied its crystal structure and fluorescence properties. The study highlighted the complex's enhanced fluorescence intensity, indicating potential applications in materials science (Chang–you, 2012).
Antiparasitic Activity
Esposito et al. (2005) explored the efficacy of thiazolides, which include derivatives of this compound, against Neospora caninum tachyzoites. Their findings suggest alternative mechanisms of antiparasitic activity beyond the proposed action involving pyruvate ferredoxin oxidoreductase enzyme (Esposito, Stettler, Moores, Pidathala, Müller, Stachulski, Berry, Rossignol, & Hemphill, 2005).
Synthesis and Optical Properties
Naseema et al. (2010) synthesized hydrazones related to this compound and investigated their nonlinear optical properties. The findings indicate potential applications in optical devices such as limiters and switches (Naseema, Sujith, Manjunatha, Kalluraya, Umesh, & Rao, 2010).
properties
IUPAC Name |
N-[(E)-(5-bromothiophen-2-yl)methylideneamino]-2-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O3S/c13-11-6-5-8(20-11)7-14-15-12(17)9-3-1-2-4-10(9)16(18)19/h1-7H,(H,15,17)/b14-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUMCARXCBFGJJ-VGOFMYFVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC=C(S2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC=C(S2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

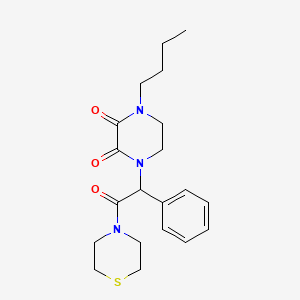
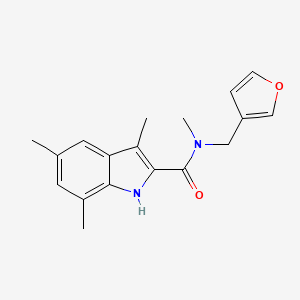
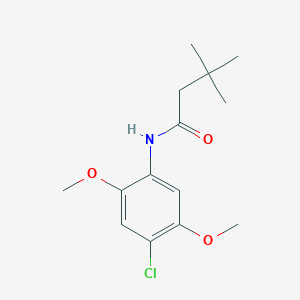
![N-[2-(4,5-dimethyl-1,3-thiazol-2-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5550691.png)
![N-[(3S*,4R*)-1-(2-phenoxybenzoyl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5550702.png)
![[1-methyl-10-oxo-4-(pyrrolidin-1-ylcarbonyl)-1,4,9-triazaspiro[5.6]dodec-9-yl]acetic acid](/img/structure/B5550705.png)
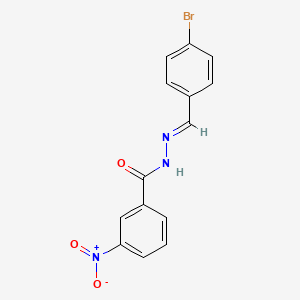
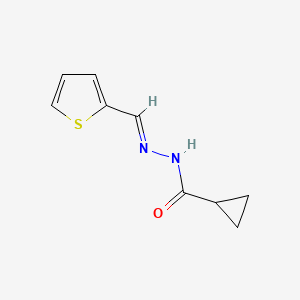
![3-({[1-(1-benzothien-5-ylcarbonyl)-4-piperidinyl]oxy}methyl)pyridine](/img/structure/B5550722.png)
![1-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B5550728.png)
![2-ethoxy-3-{[4-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}pyridine](/img/structure/B5550735.png)
![2-thienyl{1-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3-piperidinyl}methanone](/img/structure/B5550750.png)
![2-{3-oxo-3-[2-(3-pyridinyl)-1-pyrrolidinyl]propyl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5550758.png)
![2-(4-methylphenyl)-5-{[2-(1-piperidinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5550764.png)